2-Cyclohexylidene-1,3-dithiane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohexylidene-1,3-dithiane is an organic compound characterized by a cyclohexylidene group attached to a 1,3-dithiane ring. This compound is part of the dithiane family, which are known for their versatility in organic synthesis, particularly as protective groups for carbonyl compounds and as intermediates in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Cyclohexylidene-1,3-dithiane can be synthesized through the reaction of cyclohexanone with 1,3-propanedithiol in the presence of an acid catalyst. The reaction typically involves the formation of a thioacetal intermediate, which is then cyclized to form the dithiane ring .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Cyclohexylidene-1,3-dithiane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiane ring back to the corresponding carbonyl compound.
Substitution: The dithiane ring can undergo nucleophilic substitution reactions, particularly at the sulfur atoms.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like organolithium or Grignard reagents are often employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding carbonyl compounds.
Substitution: Various substituted dithiane derivatives.
Wissenschaftliche Forschungsanwendungen
2-Cyclohexylidene-1,3-dithiane has several applications in scientific research:
Medicine: Investigated for its role in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 2-Cyclohexylidene-1,3-dithiane involves its ability to act as a nucleophilic acylating agent. The compound can undergo lithiation to form a nucleophilic species that reacts with various electrophiles. This “umpolung” reactivity allows for the formation of carbon-carbon bonds in a manner that is not possible with traditional carbonyl compounds .
Vergleich Mit ähnlichen Verbindungen
1,3-Dithiane: A well-known protective group for carbonyl compounds and a versatile intermediate in organic synthesis.
1,3-Dithiolane: Similar to dithianes but with a five-membered ring.
Oxathiolanes: Compounds with similar reactivity but containing oxygen and sulfur atoms.
Uniqueness: 2-Cyclohexylidene-1,3-dithiane is unique due to its specific structure, which imparts distinct reactivity and stability compared to other dithianes and related compounds. Its ability to form stable intermediates and undergo a variety of chemical transformations makes it a valuable tool in synthetic chemistry .
Eigenschaften
CAS-Nummer |
37891-71-7 |
---|---|
Molekularformel |
C10H16S2 |
Molekulargewicht |
200.4 g/mol |
IUPAC-Name |
2-cyclohexylidene-1,3-dithiane |
InChI |
InChI=1S/C10H16S2/c1-2-5-9(6-3-1)10-11-7-4-8-12-10/h1-8H2 |
InChI-Schlüssel |
OMXIGIZYXZCNPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=C2SCCCS2)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.